4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-12(2)13-3-5-14(6-4-13)17-11-24-19(21-17)22-18(23)15-7-9-16(20)10-8-15/h3-12H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDQWWUZLEZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluorine atom and the benzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a thioamide and a haloketone can be reacted to form the thiazole ring, which is then further functionalized to introduce the fluorine and benzamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit bioactive properties, making it useful in the study of biological processes and pathways.
Industry: Used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups within the molecule can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole-Benzamide Derivatives
Calculated based on molecular formula C19H18FN3OS.
*Estimated from similar compounds in .
Key Observations:
Substituent Effects on Bioactivity: The 4-isopropylphenyl group in the target compound introduces steric bulk, which may hinder or enhance target binding compared to smaller substituents like pyridinyl (GSK1570606A) or morpholino (TOZ5).
Fluorine’s Role :
- Fluorine in the benzamide moiety is a common feature across analogs (e.g., TOZ5, GSK1570606A) and is often leveraged for metabolic stability or PET imaging applications.
Scaffold Variations :
- Benzo[d]thiazole derivatives (TOZ series) exhibit fused aromatic systems, which may alter pharmacokinetic properties compared to simple thiazole-based compounds.
Biological Activity
4-Fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a thiazole derivative characterized by its unique structural features, including a fluorine atom and an isopropylphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.41 g/mol. The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The thiazole ring and functional groups can interact with various enzymes, receptors, or proteins, potentially leading to effects such as:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : The structural components can enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against microbial strains.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of an isopropyl group enhances the lipophilicity, which may improve membrane permeability and bioactivity.
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | |
| N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole | Antifungal | Rhizoctonia solani |
Antifungal Activity
The compound has shown promising antifungal activity in preliminary studies. For instance, derivatives with similar thiazole structures were evaluated against various phytopathogenic fungi, revealing effective inhibition at low concentrations.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of thiazole derivatives against Rhizoctonia solani. The results indicated that certain compounds exhibited EC50 values lower than commercially available fungicides, suggesting potential for agricultural applications.
- Antibacterial Synergy : In research focusing on hybrid antimicrobial agents combining thiazole and sulfonamide groups, it was found that these compounds displayed enhanced antibacterial activity when used in conjunction with cell-penetrating peptides. This suggests a potential therapeutic strategy for overcoming bacterial resistance.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
